molecular formula C14H18BFN2O2 B8241608 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B8241608
M. Wt: 276.12 g/mol
InChI Key: XNAGLFBGXXMROP-UHFFFAOYSA-N
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Description

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C14H17BFN2O2. This compound is part of the benzimidazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the boronate ester group (dioxaborolan) makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: Like hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl compounds: From Suzuki-Miyaura cross-coupling.

    Boronic acids: From oxidation of the boronate ester group.

Scientific Research Applications

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.

    Organic Synthesis: Widely used in the synthesis of complex organic molecules due to its reactivity in cross-coupling reactions.

    Material Science: Utilized in the development of organic electronic materials and polymers

Mechanism of Action

The mechanism of action of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole primarily involves its role as a reactant in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its stability and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

4-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)9-6-10(16)12-11(7-9)18(5)8-17-12/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAGLFBGXXMROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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